molecular formula C8H11Cl2FN2 B6219513 4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride CAS No. 2751615-19-5

4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Cat. No.: B6219513
CAS No.: 2751615-19-5
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is an organic compound that has garnered significant attention in the scientific community. It is characterized by its molecular formula C8H11Cl2FN2 and a molecular weight of 225.1 . This compound is notable for its unique structure, which includes a fluorinated azetidine ring attached to a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment to Pyridine: The fluorinated azetidine is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and more.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorinated azetidine ring and pyridine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloroazetidin-3-yl)pyridine dihydrochloride
  • 4-(3-bromoazetidin-3-yl)pyridine dihydrochloride
  • 4-(3-iodoazetidin-3-yl)pyridine dihydrochloride

Uniqueness

4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2751615-19-5

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.